molecular formula C17H27N3O3 B10985117 N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

Cat. No.: B10985117
M. Wt: 321.4 g/mol
InChI Key: NLIUFHAUAGBETK-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the Cyclooctyl Group: The cyclooctyl group is introduced via a nucleophilic substitution reaction, where a cyclooctyl halide reacts with the spirocyclic intermediate.

    Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the acetamide or spirocyclic moieties, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals or as a precursor for the production of advanced materials.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
  • N-cyclooctyl-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide

Uniqueness

N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

InChI

InChI=1S/C17H27N3O3/c21-14(18-13-8-4-2-1-3-5-9-13)12-20-15(22)17(19-16(20)23)10-6-7-11-17/h13H,1-12H2,(H,18,21)(H,19,23)

InChI Key

NLIUFHAUAGBETK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O

Origin of Product

United States

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